molecular formula C10H9Cl2N3 B13996611 4,6-dichloro-N,N-dimethylquinazolin-2-amine CAS No. 91539-84-3

4,6-dichloro-N,N-dimethylquinazolin-2-amine

Cat. No.: B13996611
CAS No.: 91539-84-3
M. Wt: 242.10 g/mol
InChI Key: GWRNNOAVVQUOTR-UHFFFAOYSA-N
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Description

4,6-Dichloro-N,N-dimethylquinazolin-2-amine is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N,N-dimethylquinazolin-2-amine typically involves the chlorination of quinazoline derivatives followed by N,N-dimethylation. One common method includes the reaction of 4,6-dichloroquinazoline with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N,N-dimethylquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4,6-Dichloro-N,N-dimethylquinazolin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dichloro-N,N-dimethylquinazolin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context of its use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-N,N-dimethylpyrimidin-2-amine
  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one

Uniqueness

4,6-Dichloro-N,N-dimethylquinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

91539-84-3

Molecular Formula

C10H9Cl2N3

Molecular Weight

242.10 g/mol

IUPAC Name

4,6-dichloro-N,N-dimethylquinazolin-2-amine

InChI

InChI=1S/C10H9Cl2N3/c1-15(2)10-13-8-4-3-6(11)5-7(8)9(12)14-10/h3-5H,1-2H3

InChI Key

GWRNNOAVVQUOTR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(C=C(C=C2)Cl)C(=N1)Cl

Origin of Product

United States

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